molecular formula C11H21NO B13251621 3-Methyl-4-(oxan-4-yl)piperidine

3-Methyl-4-(oxan-4-yl)piperidine

Cat. No.: B13251621
M. Wt: 183.29 g/mol
InChI Key: VEAUVCOFOCPKCU-UHFFFAOYSA-N
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Description

3-Methyl-4-(oxan-4-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group at the third position and an oxan-4-yl group at the fourth position. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(oxan-4-yl)piperidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a primary amine with diols catalyzed by a Cp*Ir complex can yield cyclic amines, including piperidines, in good to excellent yields . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride .

Industrial Production Methods

Industrial production of piperidine derivatives often involves hydrogenation of pyridine using catalysts such as molybdenum disulfide . This method is scalable and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(oxan-4-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation techniques.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-methyl-4-(oxan-4-yl)piperidine

InChI

InChI=1S/C11H21NO/c1-9-8-12-5-2-11(9)10-3-6-13-7-4-10/h9-12H,2-8H2,1H3

InChI Key

VEAUVCOFOCPKCU-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1C2CCOCC2

Origin of Product

United States

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